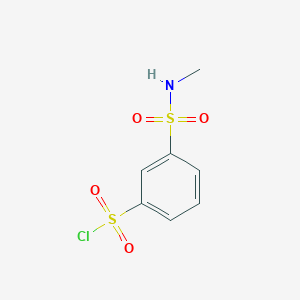
1-(2-Chlorophenyl)ethane-1-thiol
Overview
Description
1-(2-Chlorophenyl)ethane-1-thiol (1-CPET) is an organosulfur compound that has been used in a variety of scientific and industrial applications. It is a colorless liquid with a strong odor and is a derivative of thiophene. 1-CPET has been used as a reagent in the synthesis of various compounds, as a precursor for dyes and pigments, and as a catalyst in organic reactions. Furthermore, 1-CPET has been studied for its potential biological applications, including its effects on biochemical and physiological processes.
Scientific Research Applications
Thiol Stimulation in Cytochrome P-450-dependent Reduction
1-(2-Chlorophenyl)ethane-1-thiol, as part of the thiol group, plays a role in stimulating the enzymatic reduction of certain compounds in the presence of rat hepatic microsomal fractions. This process is significantly enhanced by several thiols, including glutathione, indicating the importance of soluble, low-molecular-weight compounds in enhancing the activity of membrane-bound enzymes (Kelner, Mclenithan, & Anders, 1986).
Rhodium-Catalyzed Arylthiolation Reaction
In the presence of rhodium catalysts, 1-(2-Chlorophenyl)ethane-1-thiol contributes to the arylthiolation reaction of nitroalkanes and other compounds. This demonstrates the potential for using thiol-containing compounds in synthetic organic chemistry to shift the equilibrium of reactions and create new compounds (Arisawa, Nihei, & Yamaguchi, 2012).
Free-Radical Addition to Acetylenic Ethers
The compound plays a role in the free-radical addition of thiols to acetylenic ethers, indicating its reactivity and potential applications in organic synthesis (Alkema & Arens, 1960).
Synthesis of Atomically Precise Silver Nanoclusters
Thiols, including 1-(2-Chlorophenyl)ethane-1-thiol, are crucial in the synthesis of new classes of atomically precise, hydride-rich silver nanoclusters, expanding the horizon for research in nanotechnology and material science (Bootharaju et al., 2016).
Thiol–Maleimide Click Chemistry
This compound's group plays a significant role in thiol–maleimide "click" chemistry, which is highly relevant in bioconjugation chemistry and the creation of multifunctional materials. The study of its reaction mechanism and kinetics under various conditions is crucial for understanding and optimizing these reactions (Northrop, Frayne, & Choudhary, 2015).
Synthesis of Novel Aliphatic Thiadiazol Derivatives
Intriguingly, the thiol group in this compound is involved in synthesizing new aliphatic 1,3,4-thiadiazol derivatives, indicating its utility in creating novel organic compounds with potentially significant applications (Tahtaci & Aydin, 2019).
Safety and Hazards
properties
IUPAC Name |
1-(2-chlorophenyl)ethanethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClS/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNABFJUDGPKURG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)ethane-1-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-[(Cyclopentyloxy)methyl]aniline](/img/structure/B3362868.png)





![1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B3362917.png)
